N-(4-Methylsulfonylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Description
The compound “4-(Methylsulfonyl)acetophenone” is an organic building block . It has a linear formula of CH3SO2C6H4COCH3 . It is used in the synthesis of various compounds, including 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone .
Synthesis Analysis
A series of 2-(4-(methylsulfonyl)phenyl) benzimidazoles were designed and synthesized . The compounds were evaluated for their cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitory activities .
Chemical Reactions Analysis
2-(4-methylsulfonylphenyl) indole derivatives were synthesized and assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
Physical And Chemical Properties Analysis
The compound “4-(Methylsulfonyl)acetophenone” has a molecular weight of 198.24 . Its properties include a melting point of 126-129 °C .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-23(21,22)12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIXUSZUUOESFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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